molecular formula C8H11N3O4 B2731765 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 696646-55-6

4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2731765
CAS No.: 696646-55-6
M. Wt: 213.193
InChI Key: VYLGYJSYRJTZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C8H11N3O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Nitro-1H-pyrazol-1-yl)butanoic acid: Similar structure but lacks the methyl group at the 5-position.

    4-(5-Methyl-1H-pyrazol-1-yl)butanoic acid: Similar structure but lacks the nitro group at the 3-position.

    4-(5-Methyl-3-amino-1H-pyrazol-1-yl)butanoic acid: Similar structure but has an amino group instead of a nitro group.

Uniqueness

4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both a nitro group and a methyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(5-methyl-3-nitropyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-6-5-7(11(14)15)9-10(6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLGYJSYRJTZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319721
Record name 4-(5-methyl-3-nitropyrazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

696646-55-6
Record name 4-(5-methyl-3-nitropyrazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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